molecular formula C16H16BrNO2 B6003246 N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide

Cat. No. B6003246
M. Wt: 334.21 g/mol
InChI Key: AZPQMAMOGDUMAP-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain in various medical conditions. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting the synthesis of prostaglandins, N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide has several advantages in laboratory experiments. It is a potent and selective inhibitor of COX enzymes, which makes it an effective tool for studying the role of prostaglandins in inflammation and pain. However, it also has some limitations. It can be toxic to cells at high concentrations, and it has been shown to have off-target effects on other enzymes, such as lipoxygenase.

Future Directions

There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide. One area of interest is the development of new formulations of N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of the role of N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide in other medical conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for more research on the off-target effects of N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide and how they may impact its clinical use.

Synthesis Methods

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide can be synthesized by the reaction of 4-bromo-2,6-dimethylphenol with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various medical conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-8-13(17)9-12(2)16(11)18-15(19)10-20-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPQMAMOGDUMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)COC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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